molecular formula C15H10BrCl2NO3 B10974758 Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate

Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate

Cat. No.: B10974758
M. Wt: 403.1 g/mol
InChI Key: MDKMBVVAGSKQMB-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of bromine, chlorine, and methyl ester functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate typically involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to form the corresponding amide. Finally, the amide is esterified with methanol in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of iodinated derivatives.

    Reduction: Formation of corresponding amines and alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C15H10BrCl2NO3

Molecular Weight

403.1 g/mol

IUPAC Name

methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate

InChI

InChI=1S/C15H10BrCl2NO3/c1-22-15(21)10-4-3-9(17)7-13(10)19-14(20)11-6-8(16)2-5-12(11)18/h2-7H,1H3,(H,19,20)

InChI Key

MDKMBVVAGSKQMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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